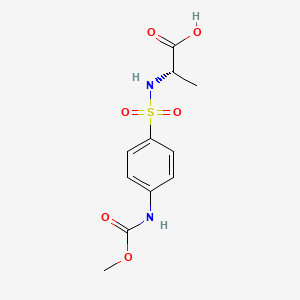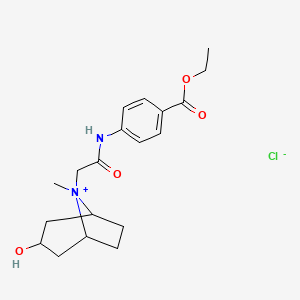
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxycarbonyl group attached to a phenylamine, which is further acetylated and combined with a tropinium chloride moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride typically involves multiple steps:
Formation of Ethoxycarbonylphenylamine: This step involves the reaction of phenylamine with ethyl chloroformate under basic conditions to introduce the ethoxycarbonyl group.
Acetylation: The ethoxycarbonylphenylamine is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Tropinium Chloride Formation: The final step involves the reaction of the acetylated product with tropinium chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and ethoxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-4-benzoquinone imine
- N-Acetyl-p-benzoquinonimine
- N-Acetyl-p-quinonimine
Uniqueness
N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N-(4’-Ethoxycarbonylphenylamine-N’-acetyl)tropinium chloride, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
93614-58-5 |
|---|---|
Molekularformel |
C19H27ClN2O4 |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
ethyl 4-[[2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)acetyl]amino]benzoate;chloride |
InChI |
InChI=1S/C19H26N2O4.ClH/c1-3-25-19(24)13-4-6-14(7-5-13)20-18(23)12-21(2)15-8-9-16(21)11-17(22)10-15;/h4-7,15-17,22H,3,8-12H2,1-2H3;1H |
InChI-Schlüssel |
RPPLOVDJJNXWSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2(C3CCC2CC(C3)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)

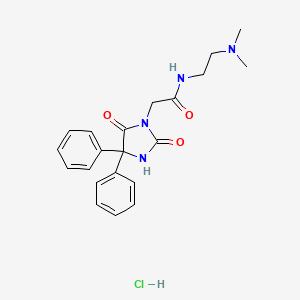
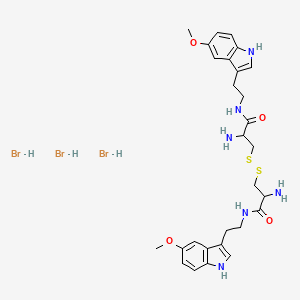
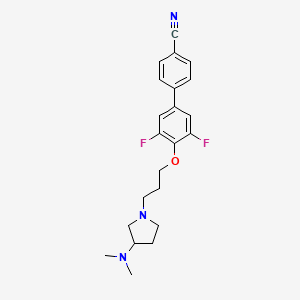
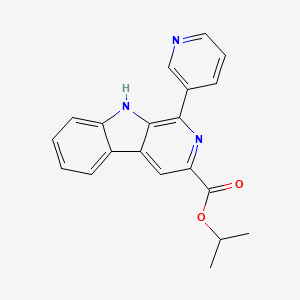
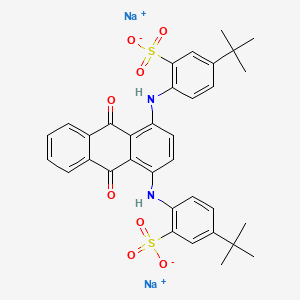

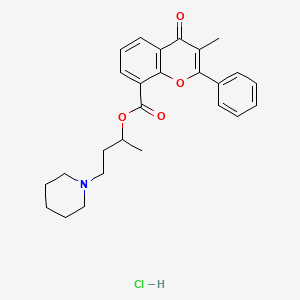
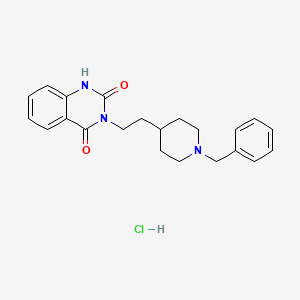
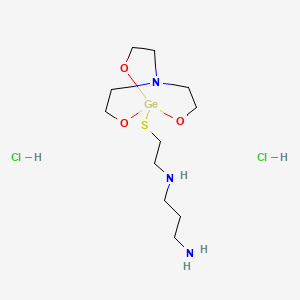

![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
